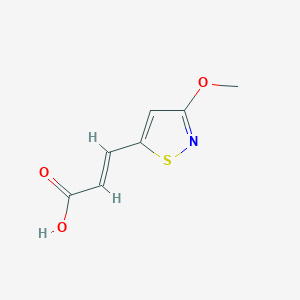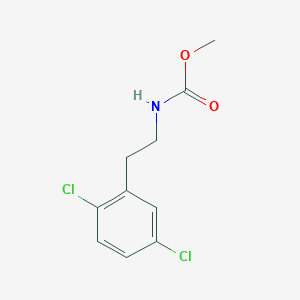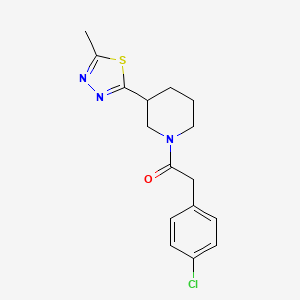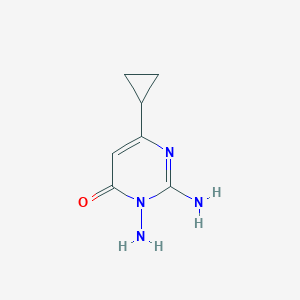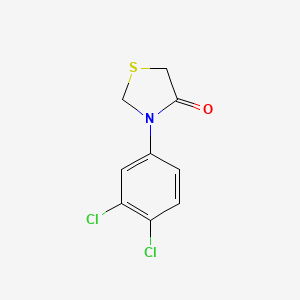
3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one, commonly referred to as 3-(3,4-DCPT), is a synthetic organic compound with a wide range of applications in scientific research. It has been used for decades in a variety of experiments, ranging from biochemical and physiological studies to drug delivery and toxicology. 3-(3,4-DCPT) has been found to possess several unique properties that make it particularly useful for scientific research. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds derived from "3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one" have shown significant antimicrobial and antifungal properties. For instance, a series of novel compounds, including those with a pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, have been synthesized and exhibited potent in vitro antibacterial and antifungal activities against several strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017). Similarly, other derivatives have demonstrated effective antibacterial activity, further emphasizing the potential of this chemical scaffold in developing new antimicrobial agents (Sayyed et al., 2006).
Anti-inflammatory Applications
The anti-inflammatory potential of thiazolidin-4-one derivatives has also been a subject of research. Notably, certain derivatives were found to be superior to the commercial anti-inflammatory drug indomethacin in inhibiting inducible nitric oxide synthase (iNOS) activity, NO, and cyclooxygenase-2-derived prostaglandin E2 production in lipopolysaccharide-induced RAW 264.7 cells (Ma et al., 2011).
Antitumor Activities
The thiazolidin-4-one scaffold has also been explored for its antitumor activities. For example, thiadiazolidine derivatives, including those with dichlorophenyl forms, have shown potential in inducing cell death through various pathways, suggesting their utility in designing drugs for tumor therapy (Raghavendra, Pathak, & Manna, 2009).
Antiviral and Antiretroviral Activities
Some 1,3-thiazolidin-4-one derivatives bearing a 2,6-dihalophenyl group have been synthesized and tested as anti-HIV agents, showing effectiveness in inhibiting HIV-1 replication. This highlights the potential of these derivatives as potent antiretroviral agents (Rao et al., 2003).
Corrosion Inhibition
Apart from biomedical applications, thiazolidin-4-one derivatives have been investigated as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating their utility in industrial applications (Yadav, Sharma, & Kumar, 2015).
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NOS/c10-7-2-1-6(3-8(7)11)12-5-14-4-9(12)13/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWKFDZVNRYFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

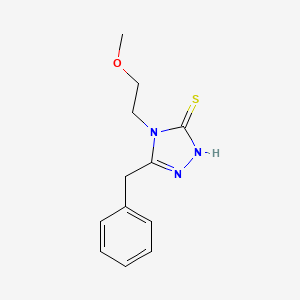
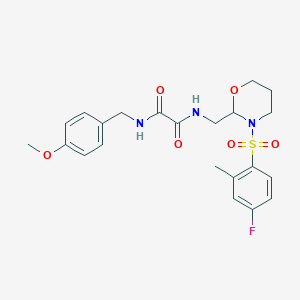
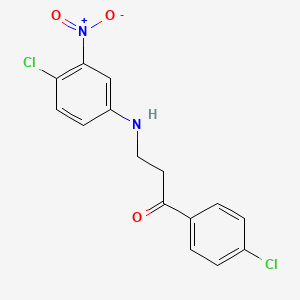
amine](/img/structure/B2711503.png)
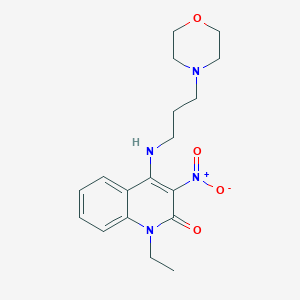
![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)
![(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B2711511.png)
![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)
